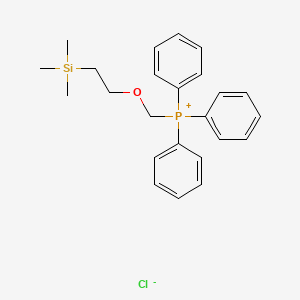

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

Description

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (CAS 82495-75-8) is a phosphonium salt with the molecular formula C₂₄H₃₀ClOPSi and a molecular weight of 429.01 g/mol . It is commonly abbreviated as SEM-triphenylphosphonium chloride, where the SEM (2-(trimethylsilyl)ethoxymethyl) group is a key structural feature. This compound is widely utilized in organic synthesis, particularly as a reagent for introducing protective groups or facilitating Wittig-type olefination reactions due to its robust phosphorus-based reactivity . The SEM group enhances hydrolytic stability compared to traditional alkoxymethyl groups, making it valuable in multi-step syntheses requiring orthogonal protection strategies .

Propriétés

IUPAC Name |

triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUMNYXEDIPGJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClOPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464605 | |

| Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82495-75-8 | |

| Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

SEM-triphenylphosphonium chloride is a reagent that undergoes deprotonation, permitting the construction of enol ethers from aldehydes and ketones. This compound is used in the enantioselective synthesis of (-)-sarain A using asymmetric Michael addition, cyclization, ring-closing metathesis, intramolecular Stille coupling, and late-state installation of tertiary amine-aldehyde proximity interaction.

Biochemical Pathways

It’s used in the preparation of aliphatic and alicyclic aldehydes by homologation of aldehydes.

Result of Action

SEM-triphenylphosphonium chloride is used in the preparation of Benzodecalindiones as antitumor agents. It’s also used in the preparation of optically active (1S,5R)- (+)-3-azabicyclo [3.2.2]non-6-en-2-one via enantioselective intramolecular cyclopropanation.

Action Environment

It’s recommended to store the compound in a sealed, dry environment at 2-8°c.

Analyse Biochimique

Biochemical Properties

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride plays a significant role in biochemical reactions, particularly in the formation of enol ethers. It interacts with enzymes and proteins involved in these reactions, facilitating the deprotonation and yield formation processes. The compound’s interaction with aldehydes and ketones is crucial for the construction of enol ethers, which are important intermediates in organic synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alterations in metabolic pathways, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes. The compound’s ability to interact with specific enzymes and proteins is key to its mechanism of action, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role in the homologation of aldehydes and the preparation of dienol ethers highlights its importance in metabolic processes. These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within cells can impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it allows it to interact with specific biomolecules and exert its effects within the cell.

Activité Biologique

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (CAS No. 82495-75-8) is a phosphonium salt that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClOPSi

- Molecular Weight : 348.88 g/mol

- Melting Point : 165–169 °C

- Solubility : Soluble in organic solvents like dichloromethane and ether.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness in overcoming drug resistance mechanisms in certain bacterial strains .

- Case Study : In vivo studies indicated that the compound significantly reduced bacterial load in infected animal models, demonstrating its potential as an effective antibacterial agent .

-

Anticancer Properties :

- Research indicates that this phosphonium salt can induce apoptosis in cancer cells through the activation of caspase pathways. It has been tested against various cancer cell lines, including breast and lung cancer, showing dose-dependent cytotoxic effects .

- Case Study : A study on MCF-7 breast cancer cells revealed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic pathways |

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triphenylphosphonium moiety can enhance biological activity. For instance, increasing steric hindrance or introducing electron-withdrawing groups on the aromatic rings tends to improve potency against cancer cells .

Table 3: SAR Modifications

| Modification | Activity Change | Notes |

|---|---|---|

| Electron-withdrawing group | Increased potency | Enhances electron deficiency |

| Alkyl substitution on phosphonium | Decreased activity | Reduced lipophilicity |

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Antibacterial Agents : Development of new antibiotics targeting resistant strains.

- Cancer Therapeutics : Formulation of novel anticancer drugs based on its apoptotic mechanisms.

- Biochemical Research : Utilization as a tool for studying cellular processes involving phosphonium compounds.

Applications De Recherche Scientifique

Organic Synthesis

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride serves as a crucial reagent in organic synthesis. It is particularly noted for its ability to facilitate the formation of enol ethers from aldehydes and ketones through deprotonation processes. This functionality allows chemists to create complex molecules with specific structural features, which are essential for further transformations in synthetic pathways .

Medicinal Chemistry

The compound has been employed in the preparation of benzodecalindiones, which are investigated for their antitumor properties. The synthesis of these compounds demonstrates the utility of this compound as a precursor in developing potential therapeutic agents .

Material Science

In material science, this phosphonium salt has applications in the electronics industry, particularly in the preparation of cesium-containing materials and single crystals. These materials are vital for various electronic applications, including semiconductors and optoelectronic devices .

Case Study 1: Synthesis of Antitumor Agents

In a study aimed at developing new antitumor agents, researchers utilized this compound to synthesize benzodecalindiones. The process involved the reaction of this phosphonium salt with specific substrates under controlled conditions, leading to compounds that exhibited promising cytotoxic activity against cancer cell lines. The study highlighted the efficiency of this reagent in facilitating complex organic transformations necessary for drug development .

Case Study 2: Application in Electronics

Another significant application was reported in the synthesis of cesium-containing single crystals using this compound as a precursor. This application is critical for developing advanced materials used in high-performance electronic devices. The compound's stability and reactivity allowed for precise control over the synthesis conditions, resulting in high-purity crystals suitable for electronic applications .

Summary Table of Applications

| Application Area | Specific Use | Importance |

|---|---|---|

| Organic Synthesis | Formation of enol ethers | Facilitates complex molecule synthesis |

| Medicinal Chemistry | Synthesis of benzodecalindiones | Potential antitumor agents |

| Material Science | Preparation of cesium-containing materials | Essential for electronic device fabrication |

Analyse Des Réactions Chimiques

Reaction Pathway

The compound is synthesized via the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene under gentle reflux conditions (18 hours). The resulting phosphonium salt is purified by filtration and recrystallization .

Key Steps :

-

React triphenylphosphine (1 equivalent) with 2-(trimethylsilyl)ethoxymethyl chloride (1 equivalent) in benzene.

-

Reflux gently for 18 hours.

-

Cool, filter, and purify by trituration with diethyl ether.

Yield : 94% (crude), 90% (pure) .

Enol Ether Formation

SEM-TPP facilitates the conversion of aldehydes and ketones into enol ethers via deprotonation. This reaction is critical for synthesizing polyene antibiotics and antitumor agents like Benzodecalindiones .

Mechanism :

-

Aldehydes/ketones react with SEM-TPP to form enol ethers.

-

The silyl group stabilizes the enol ether intermediate.

Stability and Handling

Physical Properties :

| Parameter | Value |

|---|---|

| Melting Point | 145–149°C (lit.) |

| Storage Temp | 2–8°C (sealed, dry) |

| Solubility | Soluble in H₂O, CH₂Cl₂ |

Safety Notes :

Analytical Data

NMR Spectroscopy (CDCl₃):

-

δ -0.2 ppm : Singlet (Me₃Si group).

-

δ 0.8 ppm : Triplet (CH₂Si).

-

δ 3.83 ppm : Triplet (OCH₂).

Molecular Formula : C₂₄H₃₀ClOPSi (Molecular Weight: 429.01 g/mol) .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride with structurally related triphenylphosphonium salts, focusing on molecular properties, reactivity, and applications.

Key Research Findings

Reactivity in Wittig Reactions :

- The SEM group in this compound enables selective olefination under mild conditions, contrasting with allyl- or methyl-substituted analogs, which require stronger bases (e.g., NaHMDS) .

- Allyltriphenylphosphonium chloride produces terminal alkenes efficiently but is moisture-sensitive compared to SEM derivatives .

Stability and Protection Strategies :

- The trimethylsilyl moiety in SEM-TPP chloride enhances resistance to acidic and basic hydrolysis, unlike (2-hydroxyethyl)triphenylphosphonium chloride, which is prone to decomposition under acidic conditions .

- Methyltriphenylphosphonium chloride lacks protective group utility but is favored for its low cost and simplicity in deprotonation .

Applications in Medicinal Chemistry: Halogenated derivatives like (2,4-dichlorobenzyl)triphenylphosphonium chloride are used to synthesize bioactive aryl halides, though they require stringent safety protocols due to toxicity .

Critical Analysis of Divergences

- Hydrolytic Stability : SEM-TPP chloride outperforms hydroxyethyl and allyl analogs due to the silyl ether group .

- Synthetic Flexibility : Allyl and SEM derivatives are more versatile in forming alkenes, whereas methyl and dichlorobenzyl variants are specialized for specific transformations .

- Safety Profiles : Dichlorobenzyl and pyridylmethyl derivatives require enhanced safety measures (e.g., gloves, ventilation) compared to SEM-TPP chloride .

Q & A

Q. What are the recommended methods for synthesizing 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride, and how is purity ensured?

The compound is typically synthesized via quaternization reactions involving triphenylphosphine and 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl). For example, allylic or benzylic halides react with triphenylphosphine under elevated temperatures to form phosphonium salts . Purification often involves column chromatography (e.g., using silica gel) or recrystallization from solvents like THF or dichloromethane. Purity (>98%) is verified via melting point analysis (145–149°C) and spectroscopic techniques (¹H/¹³C NMR, IR) .

Q. What storage conditions are critical to maintain the stability of this phosphonium salt?

Store below -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. The compound is stable under recommended conditions but degrades in the presence of strong oxidizing agents, releasing hazardous gases (e.g., HCl, phosphorus oxides) . Moisture-sensitive handling is essential, as SEM-derived reagents are prone to hydrolysis .

Q. How is this compound used as a reagent in protecting-group chemistry?

It facilitates the introduction of the SEM (2-trimethylsilylethoxymethyl) group to protect hydroxyl or amine functionalities. The SEM group is stable under basic/neutral conditions and can be removed under mild acidic conditions (e.g., dilute HCl or TFA), making it ideal for multi-step syntheses in carbohydrate and heterocycle chemistry .

Advanced Research Questions

Q. What experimental strategies mitigate risks when handling this compound, given limited toxicological data?

Due to insufficient acute toxicity data, adopt hazard-minimization protocols :

- Use closed-system reactors and PPE (gloves, goggles) to avoid inhalation/contact.

- Monitor for decomposition products (e.g., HCl gas) via real-time pH sensors or FTIR spectroscopy during reactions involving heat or strong acids .

- Conduct small-scale pilot reactions to assess exothermicity before scaling up .

Q. How does the SEM group’s stability compare to other protecting groups in acidic or basic media?

The SEM group exhibits superior stability compared to MEM (methoxyethoxymethyl) in strongly basic conditions (e.g., Grignard reactions) but is cleaved more readily than tert-butyldimethylsilyl (TBS) groups under mild acids (e.g., 1M HCl in THF). This balance makes it suitable for sequential deprotection strategies in complex molecule synthesis .

Q. What analytical techniques resolve contradictions in reaction outcomes when using this reagent?

- Thin-layer chromatography (TLC) and HPLC-MS are critical for monitoring intermediate formation and identifying side products (e.g., phosphine oxide byproducts).

- ³¹P NMR spectroscopy tracks phosphonium salt integrity during reactions, as decomposition (e.g., hydrolysis) shifts phosphorus chemical shifts .

- Kinetic studies (e.g., variable-temperature NMR) can elucidate competing pathways, such as unwanted dimerization or oxidation .

Q. How does steric hindrance from the trimethylsilyl group influence reaction kinetics in nucleophilic substitutions?

The bulky trimethylsilyl moiety reduces nucleophilic attack rates at the adjacent ethoxymethyl carbon, favoring SN2 mechanisms in less sterically crowded systems. This property is exploited in regioselective alkylations, where competing reactions at other sites are minimized .

Methodological Notes

- Synthesis Optimization : Pre-dry solvents (e.g., THF over molecular sieves) to prevent hydrolysis. Use Schlenk-line techniques for moisture-sensitive steps .

- Safety Protocols : Install scrubbers to neutralize HCl emissions during large-scale reactions .

- Data Gaps : Ecological impact data (e.g., biodegradability) are unavailable; assume persistence and avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.